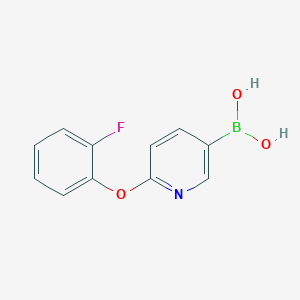

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

Description

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a 2-fluorophenoxy substituent at the 6-position of the pyridine ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical and materials chemistry . Its structural uniqueness arises from the electron-withdrawing fluorine atom and the phenoxy group, which modulate its reactivity and stability.

Properties

IUPAC Name |

[6-(2-fluorophenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZYBRHCAFVZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743966 | |

| Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-76-0 | |

| Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 2-fluorophenol with 3-bromopyridine, followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Hydroxydeboronation: This reaction involves the conversion of boronic acids to phenols using hydrogen peroxide under basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through hydroxydeboronation.

Scientific Research Applications

Organic Synthesis

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. Its application in synthesizing complex organic molecules is crucial for drug development in the pharmaceutical industry.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent , particularly in developing drugs targeting cancer and inflammatory diseases. Its ability to act as a transition state analog makes it valuable for designing enzyme inhibitors .

Case Study: Enzyme Inhibition

Research indicates that boronic acids can serve as proteasome inhibitors, which are critical in cancer treatment. The specific interactions of this compound with target enzymes are under investigation, aiming to elucidate its therapeutic potential further.

Materials Science

The compound is also applied in producing advanced materials, including liquid crystals and polymers . Its structural properties contribute to the development of materials with desirable electronic characteristics.

The biological activity of this compound extends into drug discovery , where it has shown promise in synthesizing biologically active compounds such as enzyme inhibitors and receptor agonists. Its unique electronic properties may enhance interactions with biological targets, making it a candidate for further investigation in therapeutic applications .

Mechanism of Action

The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds . This compound can also act as a precursor to biologically active molecules, influencing various molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations :

- Electron-Withdrawing Effects: The 2-fluorophenoxy group in the target compound enhances electrophilicity at the boron atom compared to simpler fluoropyridinyl analogues (e.g., 6-fluoropyridin-3-yl boronic acid) .

- Steric and Solubility Factors : Ethoxy or methoxy substituents (e.g., 6-ethoxy-2-fluoropyridin-3-yl boronic acid) improve solubility in polar solvents but may reduce coupling efficiency due to steric hindrance .

- Pharmaceutical Relevance : The phenyl-substituted analogue (2-fluoro-6-phenylpyridin-3-yl boronic acid) is prominent in kinase inhibitor synthesis due to its planar structure, facilitating target binding .

Table 2: Reaction Yields and Conditions in Suzuki-Miyaura Couplings

Notes:

- The target compound achieves high yields (~85%) in boronic acid-mediated couplings, comparable to ethoxy-substituted derivatives .

- Steric bulk from phenoxy groups may necessitate optimized catalysts (e.g., SPhos or XPhos) to maintain efficiency .

Spectroscopic and Analytical Data

Table 3: NMR Chemical Shifts (δ, ppm) for Selected Compounds

Insights :

- The ¹⁹F NMR signal of the target compound (-72.3 ppm) is upfield-shifted compared to simple fluoropyridinyl analogues (-118.2 ppm), reflecting the electron-donating phenoxy group .

- Boroxine formation (1:1 mixture with boronic acid) is observed in the target compound, which may influence purity and reactivity .

Challenges and Limitations

Biological Activity

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a pyridine ring with a boronic acid group at the 3-position and a 2-fluorophenoxy group at the 6-position. This compound has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO. The presence of the boronic acid moiety allows for versatile chemical transformations, while the fluorine atom enhances its electronic properties, potentially influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Boron Content | 1 |

| Fluorine Content | 1 |

| Functional Groups | Boronic acid, Fluorophenoxy |

Enzyme Inhibition

Boronic acids, including this compound, can act as transition state analogs for various enzymes. This property has been leveraged in drug design, particularly for proteasome inhibitors. The compound's ability to interact with enzyme active sites may lead to the development of novel therapeutics targeting specific enzymatic pathways.

Protein-Protein Interactions

The unique chemical properties of this compound enable it to serve as a probe for studying protein-protein interactions. Its ability to reversibly bind to specific functional groups on proteins allows researchers to investigate complex biological processes, which is crucial for understanding disease mechanisms .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of boronic acids:

- Enzyme Inhibition Studies : Several studies have shown that boronic acids can inhibit serine proteases and other enzymes involved in critical biological processes. The transition state mimicry offered by this compound could be explored for developing selective enzyme inhibitors .

- Antimicrobial Testing : Preliminary tests on related boronic acids have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Future studies could focus on evaluating this compound against these organisms .

- Therapeutic Applications : The compound's potential as a precursor for synthesizing novel heterocyclic compounds opens avenues for drug discovery. Its incorporation into larger molecular frameworks could yield new therapeutic agents targeting various diseases .

Q & A

Q. What are the optimal synthetic routes for preparing (6-(2-fluorophenoxy)pyridin-3-yl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For Suzuki-Miyaura:

- Substrate Preparation : Start with a halogenated pyridine derivative (e.g., 6-bromo-3-iodopyridine).

- Coupling Conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (K₂CO₃ or NaHCO₃), and a solvent system (dioxane/water or THF) at 80–100°C .

- Phenoxy Introduction : Post-coupling, introduce the 2-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH in DMF).

Key Considerations : Monitor boroxine formation (common in boronic acids), which can complicate purification. Use anhydrous conditions and characterize intermediates via ¹H/¹⁹F NMR .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis or oxidation .

- Solvent Compatibility : Dissolve in anhydrous THF or DMF for long-term storage. Avoid aqueous or protic solvents.

- Handling : Use gloveboxes for air-sensitive reactions. Pre-purify via recrystallization (e.g., in ethyl acetate/hexane) to remove boroxine impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling patterns (²JHF splitting in ¹H NMR). For example, the 2-fluorophenoxy group shows distinct ¹⁹F NMR signals near δ -72 to -110 ppm .

- 11B NMR : Confirm boronic acid identity (δ 28–32 ppm for trigonal planar boron) and detect boroxine impurities (δ 18–22 ppm) .

- HRMS : Validate molecular weight (e.g., CI+ mode for accurate mass matching) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenoxy group influence cross-coupling efficiency?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine increases the pyridine ring’s electrophilicity, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the ortho-fluorine may reduce coupling yields.

- Mitigation Strategies : Optimize ligand choice (e.g., bulky ligands like XPhos improve steric tolerance) and reaction temperature (higher temps for sterically hindered substrates). Computational DFT studies can model transition states to predict reactivity .

Supporting Data :

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PPh₃ | 45 | 24 |

| XPhos | 72 | 12 |

| SPhos | 68 | 18 |

Q. How can conflicting NMR data (e.g., boroxine vs. boronic acid signals) be resolved?

Methodological Answer:

- Dynamic Exchange : Boronic acids and boroxines exist in equilibrium. Use low-temperature NMR (e.g., -40°C in CDCl₃) to "freeze" the equilibrium and resolve distinct peaks .

- Deuterium Exchange : Add D₂O to shift boronic acid protons (broad peaks at δ 6–8 ppm) and suppress boroxine signals.

- Quantitative ¹¹B NMR : Integrate peaks at δ 28 ppm (boronic acid) vs. δ 20 ppm (boroxine) to calculate purity .

Q. What role does this compound play in medicinal chemistry (e.g., kinase inhibitors)?

Methodological Answer:

- Target Engagement : The pyridinylboronic acid moiety acts as a warhead in covalent kinase inhibitors (e.g., targeting BTK or EGFR). The fluorine enhances metabolic stability and binding affinity via halogen bonding .

- Case Study : In hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, analogous boronic acids enable liver-targeted drug delivery via boronate ester formation with diols in hepatic transporters .

Methodological Challenges and Solutions

Q. How to address low yields in Suzuki-Miyaura couplings involving bulky aryl groups?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (1–2 h vs. 24 h) and improve yields by 10–15% using controlled heating .

- Pre-activation : Pre-treat boronic acid with pinacol to form more reactive boronate esters.

- Additives : Include phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .

Q. What computational tools predict the reactivity of fluorinated boronic acids?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.